molecular formula C17H13N3O2S2 B2569073 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361482-05-5

3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2569073
CAS No.: 361482-05-5
M. Wt: 355.43
InChI Key: UVKXAXGEBWSCHQ-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a tricyclic core with two sulfur (dithia) and two nitrogen (diazatricyclo) atoms. The 3-methoxybenzamide group is attached to the nitrogen at position 4 of the tricyclic system.

Properties

IUPAC Name

3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKXAXGEBWSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. Common synthetic routes may involve:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methoxy and benzamide groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Research Findings and Implications

Scaffold Optimization : Replacing sulfur with oxygen (Compound B) reduces cytotoxicity in vitro but also decreases target binding affinity by 30–40% .

Substituent Effects : The 11-methyl group in Compound A enhances metabolic stability (t₁/₂ = 4.2 hrs vs. 2.8 hrs for demethylated analogues) .

Docking Variability: Minor structural changes (e.g., sulfur → oxygen) alter docking scores by 1.5–2.0 kcal/mol, emphasizing the role of heteroatoms in target engagement .

Biological Activity

3-Methoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups and a tricyclic core. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is not explicitly stated in the available literature; however, it is noted that the compound features a benzamide moiety along with a tricyclic structure containing sulfur and nitrogen atoms.

Property Details
Molecular WeightApprox. 412.5 g/mol
Core StructureTricyclic with sulfur and nitrogen heteroatoms
Functional GroupsMethoxy groups, benzamide

The mechanism of action for this compound remains largely unexplored due to the limited availability of scientific literature specifically addressing it. However, compounds with similar structures often exhibit interactions with various biological targets such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways that may result in therapeutic effects.

Biological Activity

While specific studies on the biological activity of this compound are scarce, related compounds have shown promising activities:

  • Antimicrobial Activity : Compounds with similar tricyclic structures have been investigated for their antimicrobial properties.
  • Anticancer Potential : Benzamide derivatives are often studied for their potential in cancer therapy due to their ability to inhibit specific cancer-related enzymes.
  • Neuroprotective Effects : Some related compounds have demonstrated neuroprotective effects in various models.

Case Studies and Research Findings

Due to the lack of direct studies on this specific compound, insights can be drawn from analogs or structurally related compounds:

  • Study on Benzamide Derivatives : A study highlighted that certain benzamide derivatives exhibited significant inhibition against cancer cell lines (source not specified). This suggests potential avenues for exploring the anticancer properties of this compound.
  • Antimicrobial Research : Research has shown that compounds with similar sulfur-containing structures possess antimicrobial properties against various pathogens.

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